

Spectroscopic Data for 2-Mesitylethanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Mesitylethanol**

Cat. No.: **B189000**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Mesitylethanol** (also known as 2-(2,4,6-trimethylphenyl)ethanol), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Mesitylethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

 ^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Specific experimental data for ^1H NMR and ^{13}C NMR of **2-Mesitylethanol** were not found in the publicly available literature at the time of this guide's compilation. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Absorption
Data not available	O-H stretch (alcohol)
Data not available	C-H stretch (aromatic)
Data not available	C-H stretch (aliphatic)
Data not available	C=C stretch (aromatic)
Data not available	C-O stretch (alcohol)

Note: A specific experimental IR spectrum for **2-Mesitylethanol** was not found. The table indicates the expected characteristic absorption bands based on its functional groups.

Mass Spectrometry (MS)

m/z	Interpretation
Data not available	Molecular Ion [M] ⁺
Data not available	Fragment Ion
Data not available	Fragment Ion
Data not available	Fragment Ion

Note: A specific experimental mass spectrum for **2-Mesitylethanol** was not found. The table is a template for the expected molecular ion and potential fragment ions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **2-Mesitylethanol**.

Methodology:

- Sample Preparation: A solution of **2-Mesitylethanol** is prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
- ^1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration.
- ^{13}C NMR Acquisition: A proton-decoupled one-dimensional carbon-13 NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. The spectral width should encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Mesitylethanol**.

Methodology:

- Sample Preparation: For a liquid sample like **2-Mesitylethanol**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. The spectrum is typically scanned over the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).

- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Mesitylethanol**.

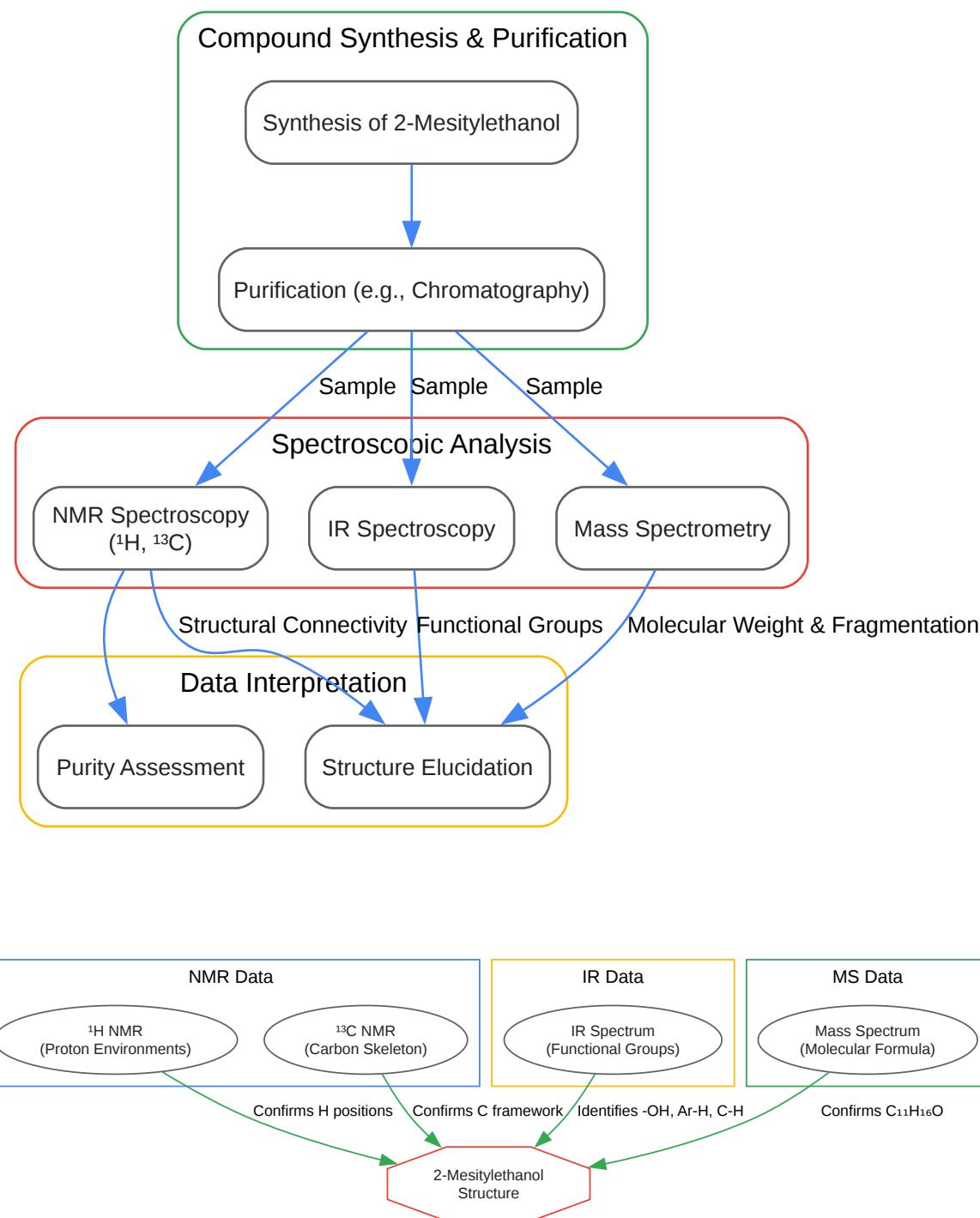
Methodology:

- Sample Introduction: A dilute solution of **2-Mesitylethanol** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Common introduction methods include direct infusion or via a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z . The peak with the highest m/z often corresponds to the molecular ion $[\text{M}]^+$, and other peaks represent fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2-Mesitylethanol**.

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